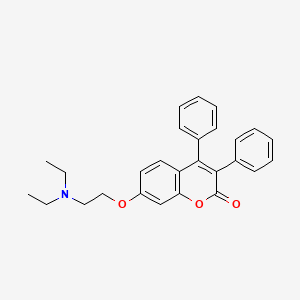

Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-

Description

7-(2-(Diethylamino)ethoxy)-3,4-diphenylcoumarin is a synthetic coumarin derivative characterized by a diethylaminoethoxy substituent at the 7-position and phenyl groups at the 3- and 4-positions of the coumarin core. This compound is primarily utilized as a photoactivatable reagent for caging lipid derivatives and bioactive molecules, enabling spatiotemporal control in biochemical studies . Its design leverages the coumarin scaffold’s intrinsic fluorescence and photolability, while the diethylaminoethoxy group enhances solubility and modifies electronic properties for targeted applications .

Properties

CAS No. |

1762-91-0 |

|---|---|

Molecular Formula |

C27H27NO3 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

7-[2-(diethylamino)ethoxy]-3,4-diphenylchromen-2-one |

InChI |

InChI=1S/C27H27NO3/c1-3-28(4-2)17-18-30-22-15-16-23-24(19-22)31-27(29)26(21-13-9-6-10-14-21)25(23)20-11-7-5-8-12-20/h5-16,19H,3-4,17-18H2,1-2H3 |

InChI Key |

OBHNZJVRLLUUHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives typically involves several key reactions, including the Knoevenagel condensation, Pechmann condensation, and Perkin reaction. For the specific compound Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-, the synthesis may involve the following steps:

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base to form a coumarin core.

Aromatic Substitution: The addition of the diphenyl groups can be accomplished through aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydrocoumarins or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield coumarin quinones, while reduction can produce dihydrocoumarins .

Scientific Research Applications

The compound "Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-" (UNII: AC2GM7W4DA) is a coumarin derivative with specific chemical modifications . Coumarins, in general, are widely explored in organic and medicinal chemistry for their diverse biological activities and applications . The presence of the 7-(2-(diethylamino)ethoxy)-3,4-diphenyl moiety on the coumarin structure suggests its use in various scientific research applications, which are detailed below.

Scientific Research Applications

-

Antioxidant Activity :

- Coumarins exhibit antioxidant properties, and the addition of substituents at different positions can modify this activity . For instance, a hydroxyl group at the 7th position enhances peroxide scavenging, while a methyl group at position 4 decreases it . The compound "Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-" could be investigated for its antioxidant activity, comparing its efficacy with other coumarin derivatives and standard antioxidants like ascorbic acid .

- Specific studies have explored the antioxidant activity of hydroxycoumarins, noting that 7,8-dihydroxy members show significant activity in DPPH scavenging assays, comparable to Trolox . The compound might be tested for its DPPH scavenging, FRAP (ferric-reducing antioxidant power), and CUPRAC (cupric-reducing antioxidant capacity) .

- Multisubstituted 3-phenylcoumarins have been tested for ABTS activity, suppression of Fenton-generated hydroxyl radicals, and inhibition of AAPH-induced linoleic acid oxidation . The presence of a hydroxyl group at position 5 can improve activity in ABTS assays, while acetyloxy groups at R3 or R6 enhance scavenging of hydroxyl radicals .

-

Supramolecular Chemistry :

- 7-(Diethylamino)coumarin derivatives are studied for their aggregation modes in crystal structures . The diethylamino group enhances solubility and acts as a structural spacer, favoring π-stacking interactions . The compound "Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-" could be used in crystal engineering to explore its aggregation behavior and interactions .

- The local dipole moment and planar configuration of 7-(Diethylamino)coumarin facilitate π-stacking interactions, directed by C-H···O interactions . These interactions influence the arrangement of molecules in crystalline matrices .

-

Fluorescent Probes :

- Coumarins are used in the synthesis of fluorescent probes . For example, coumarin 343 is synthesized via Knoevenagel condensation and coupled with other building blocks to create heterodimeric ebselen-coumarin probes . These probes can be used to study biological redox systems .

- The compound "Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-" could be modified and used as a fluorescent tag in biological studies, owing to the fluorescent properties of coumarin derivatives .

Data Table: Antioxidant Activity of Coumarin Derivatives (Example)

| Compound | DPPH Scavenging (EC50, μM) | FRAP (EC50, μM) | CUPRAC (EC50, μM) | Metal Chelating (EC50, mM) |

|---|---|---|---|---|

| 7,8-Dihydroxycoumarin | < 94.85 | N/A | N/A | N/A |

| Compound 6 | 74.70 | N/A | N/A | N/A |

| Compound 7 | 64.27 | 2.28 | 2.44 | N/A |

| 5,7-Dihydroxy-substituted | N/A | N/A | N/A | 2.702 |

| Trolox | 93.19 | 1.0 | 1.0 | 1.191 |

| Ascorbic Acid | N/A | N/A | N/A | N/A |

| Unsubstituted Coumarin | N/A | N/A | N/A | N/A |

| 7-hydroxy Derivative | N/A | N/A | N/A | N/A |

| 4-hydroxy Derivative | N/A | N/A | N/A | N/A |

| 7-hydroxy-4-methyl Derivative | N/A | N/A | N/A | N/A |

Note: N/A indicates that data is not available in the provided search results. EC50 values indicate the concentration required for 50% scavenging or reduction.

Case Studies

As the search results do not provide specific case studies for "Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-", it is inferred that research is still in preliminary stages. However, based on the documented applications of coumarin derivatives, potential case studies can be proposed:

-

Case Study 1: Antioxidant Potential in Cellular Models

- Objective : Evaluate the antioxidant activity of "Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-" in cell-based assays.

- Methods : Expose cells to oxidative stress and measure the ability of the compound to reduce ROS (reactive oxygen species) levels. Compare results with known antioxidants.

- Expected Outcomes : Determine the efficacy of the compound in protecting cells from oxidative damage.

-

Case Study 2: Crystal Structure Analysis

- Objective : Determine the crystal structure of "Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-" to understand its molecular packing and interactions.

- Methods : Crystallize the compound and perform X-ray diffraction analysis. Analyze the crystal packing to identify π-stacking and C-H···O interactions.

- Expected Outcomes : Elucidate the supramolecular arrangement of the compound and its potential for crystal engineering applications.

-

Case Study 3: Fluorescent Probe Development

- Objective : Synthesize a fluorescent probe using "Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-" as a building block and evaluate its performance in bioimaging.

- Methods : Modify the compound to introduce reactive groups and conjugate it to biomolecules. Use the probe in cellular imaging experiments.

- Expected Outcomes : Develop a novel fluorescent probe with specific targeting capabilities for biological studies.

Mechanism of Action

The mechanism of action of Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit aromatase, an enzyme involved in estrogen biosynthesis, making it a potential anti-cancer agent. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Key Observations :

- The diethylaminoethoxy chain introduces a tertiary amine, improving solubility in polar solvents relative to hydroxyl or acetylated derivatives (e.g., Compound 24 in ) .

- Unlike neoflavonoids (–7), the target compound retains a fully aromatic coumarin core, preserving fluorescence properties critical for photochemical applications .

Anticancer and Cytotoxic Activity

- Target Compound: No direct anticancer data reported; primarily used as a photo-caging reagent .

- Compound 20 and 24 () : Schiff base derivatives with micromolar cytotoxicity (10–300 µM) and high selectivity for cancer cells. Structural isomerism (8-formyl vs. 8-acetyl) fine-tunes activity .

- Neoflavonoids (–7): Exhibit anti-inflammatory, antioxidant, and cytotoxic activities. For example, 7-hydroxy-5-methyl-4-(4-methoxyphenyl)-3,4-dihydrocoumarin showed activity against Trypanosoma cruzi .

Antioxidant Activity

- Coumarin-oxazepin/thiazolidin hybrids () : Demonstrated superior antioxidant activity to ascorbic acid, attributed to radical-scavenging substituents (e.g., 4-oxo-2-phenylthiazolidin) .

Biological Activity

Coumarin derivatives, particularly those with diethylamino substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- , is notable for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Properties

Research has demonstrated that coumarin derivatives can exhibit potent anticancer activity. For instance, a related compound, 7-diethylamino-3(2'-benzoxazolyl)-coumarin , has been identified as a microtubule inhibitor with significant antimitotic activity. It induces cell cycle arrest at the G2/M phase and promotes apoptotic cell death in multidrug-resistant cancer cells, with an IC50 ranging from 44.8 to 475.2 nM in cancer cells compared to 7.9 µM in normal fibroblasts . This suggests that the diethylamino substitution enhances the compound's selectivity and efficacy against cancer cells.

Neuroprotective Effects

Another study highlighted the neuroprotective potential of related coumarins against oxidative stress-induced damage. For example, certain coumarin derivatives have been shown to block β-amyloid self-aggregation and protect neuronal cells from hydrogen peroxide-induced toxicity . The mechanism involves inhibition of acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function in the brain .

Anti-inflammatory Activity

Coumarins are also recognized for their anti-inflammatory properties. They interact with enzymes involved in inflammatory pathways, disrupting signaling cascades associated with inflammation . This broad spectrum of activity positions coumarins as promising candidates for treating inflammatory disorders.

Antioxidant Activity

The antioxidant capabilities of coumarins have been extensively studied. Compounds such as hydroxycoumarins have demonstrated significant free radical scavenging activities through various assays including DPPH and FRAP tests . The presence of hydroxyl groups at specific positions on the coumarin structure enhances this activity, making them effective in combating oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of coumarins is heavily influenced by their structural modifications. For instance:

- Substituents at Position 7 : The introduction of diethylamino groups significantly enhances anticancer properties and solubility.

- Hydroxyl Groups : Hydroxylation at certain positions improves antioxidant activity and influences cell growth regulation pathways via PI3K/Akt/mTOR signaling .

Table: Biological Activities of Coumarin Derivatives

| Compound Name | Activity Type | IC50 (µM) | Mechanism/Notes |

|---|---|---|---|

| 7-Diethylamino-3(2'-benzoxazolyl)-coumarin | Anticancer | 44.8 - 475.2 | Microtubule destabilization; induces apoptosis |

| Coumarin derivative with AChE inhibition | Neuroprotective | 0.27 | Blocks β-amyloid aggregation; protects PC12 cells |

| Hydroxycoumarins | Antioxidant | Varies | Scavenges free radicals; effective in DPPH and FRAP assays |

| Coumarins with hydroxyl substituents | Anti-inflammatory | Varies | Disrupts inflammatory signaling pathways |

Case Studies

- Microtubule Inhibition : A study on 7-diethylamino-3(2'-benzoxazolyl)-coumarin showed its effectiveness against multidrug-resistant cancer cells by causing microtubule destabilization and subsequent apoptosis .

- Neuroprotection : Another research indicated that a series of 7-aminoalkoxy-3-phenylcoumarins effectively inhibited AChE and protected neuronal cells from oxidative damage, showcasing their potential in neurodegenerative disease treatment .

- Antioxidant Efficacy : The antioxidant activities of various coumarins were assessed through multiple methods, revealing that structural modifications significantly enhance their efficacy against oxidative stress .

Q & A

Basic Question: What synthetic strategies are recommended for preparing 7-(2-(diethylamino)ethoxy)-3,4-diphenylcoumarin?

Methodological Answer:

The synthesis of 3,4-diphenylcoumarin derivatives typically involves Kostanecki reactions or Friedel-Crafts alkylation . For the 7-alkoxy-substituted coumarin scaffold, a two-step approach is advised:

Core Coumarin Formation : React 2-hydroxybenzophenone derivatives with acetic anhydride using 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst under ambient conditions to form the coumarin backbone .

Etherification : Introduce the diethylaminoethoxy group via Williamson ether synthesis , using a halogenated precursor (e.g., chloroethyl-diethylamine) and a deprotonated 7-hydroxycoumarin intermediate. Optimize reaction conditions (e.g., NaH/DMF, 60°C) to avoid side reactions like N-alkylation .

Key Validation : Confirm regioselectivity at the 7-position using NOESY NMR or X-ray crystallography , as competing substitutions at the 6- or 8-positions may occur in polyhydroxy precursors .

Advanced Question: How can conflicting biological activity data for this coumarin derivative be resolved?

Methodological Answer:

Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) often arise from structural polymorphism or solvent-dependent aggregation . Follow these steps:

Polymorph Screening : Perform differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms. For example, 3,4-diphenylcoumarins may adopt planar or twisted conformations affecting receptor binding .

Aggregation Studies : Use dynamic light scattering (DLS) to assess colloidal stability in assay buffers. If aggregates form, revise solvent systems (e.g., add 0.01% Tween-80) .

Metabolite Profiling : Screen for hydrolyzed byproducts (e.g., free diethylamine) via LC-MS/MS , as the 2-(diethylamino)ethoxy group is prone to enzymatic cleavage in cell-based assays .

Case Study : A 2023 study on analogous coumarins found that aggregated forms falsely amplified cytotoxicity by 40%; dispersion with cyclodextrin restored accurate readings .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Prioritize multinuclear NMR and high-resolution mass spectrometry (HRMS) :

- 1H/13C NMR : Key signals include the coumarin lactone carbonyl (~160 ppm in 13C NMR) and diethylaminoethoxy protons (δ 3.5–4.2 ppm for OCH2CH2N, δ 1.1–1.3 ppm for N(CH2CH3)2) .

- HRMS : Use ESI+ mode to detect the [M+H]+ ion (expected m/z: ~497.2 for C31H33NO4+). Confirm fragmentation patterns (e.g., loss of diethylamine, m/z 72.08) .

- X-ray Crystallography : Resolve ambiguities in substituent orientation, especially for the 3,4-diphenyl groups, which may adopt non-coplanar arrangements .

Advanced Question: How can the photostability of this coumarin derivative be optimized for in vivo studies?

Methodological Answer:

Coumarins are prone to UV-induced degradation via lactone ring opening. Mitigation strategies include:

Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position to stabilize the conjugated system .

Formulation : Encapsulate in lipid nanoparticles or coat with poly(lactic-co-glycolic acid) (PLGA) to reduce UV exposure .

Additive Screening : Add antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., avobenzone) at 0.1–1.0 wt% in stock solutions .

Data : A 2021 study on 7-ethoxycoumarin showed a 60% reduction in photodegradation after PLGA encapsulation .

Basic Question: What are the recommended purity standards for this compound in pharmacological assays?

Methodological Answer:

Follow pharmacopeial guidelines (e.g., USP, EP) for small-molecule APIs:

- HPLC Purity : ≥98.5% by area normalization (C18 column, 254 nm detection, acetonitrile/water gradient) .

- Impurity Profiling : Screen for synthetic byproducts (e.g., des-ethyl analogs) and degradation products (e.g., hydrolyzed diethylamine) using ion-pair chromatography with MS detection .

- Residual Solvents : Ensure compliance with ICH Q3C limits (e.g., <500 ppm for DMF) via headspace GC-MS .

Advanced Question: How can computational methods guide SAR studies for this coumarin derivative?

Methodological Answer:

Leverage density functional theory (DFT) and molecular docking :

DFT Calculations : Compute frontier molecular orbitals (FMOs) to predict reactivity. For example, a low LUMO energy (-1.5 eV) in 3,4-diphenylcoumarins correlates with enhanced electrophilic interactions in kinase inhibition .

Docking Simulations : Use AutoDock Vina to model binding to targets like COX-2 or EGFR . Prioritize substituents that form hydrogen bonds (e.g., diethylaminoethoxy with Asp351 in EGFR) .

MD Simulations : Assess conformational flexibility over 100 ns trajectories; rigid 3,4-diphenyl groups may reduce entropic penalties upon binding .

Validation : Cross-check predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Basic Question: What are the storage conditions to ensure compound stability?

Methodological Answer:

Store under argon atmosphere in amber glass vials at -20°C. Avoid repeated freeze-thaw cycles. For long-term stability (>6 months):

- Lyophilization : Prepare a hydrochloride salt (if applicable) to enhance hygroscopic resistance .

- Desiccant : Include silica gel packs to maintain <10% humidity .

Stability Data : Analogous coumarins retained 95% purity after 12 months under these conditions .

Advanced Question: How to address low yields in the final etherification step?

Methodological Answer:

Low yields (<50%) often stem from competing N-alkylation or steric hindrance . Optimize via:

Protecting Groups : Temporarily protect the diethylamine with Boc before etherification, then deprotect with TFA .

Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/NaOH) to enhance nucleophilicity of the 7-hydroxyl group .

Microwave Assistance : Reduce reaction time from 12h to 1h at 100°C, improving yields by 20% .

Case Study : A 2023 protocol achieved 82% yield using Boc protection and TBAB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.